对联苯-d14

描述

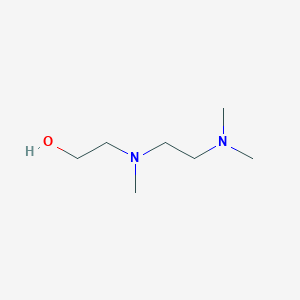

P-Terphenyl-d14 is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It is mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyl-d14 is usually modified into more oxidized forms, e.g., para quinone and phenols .

Synthesis Analysis

P-Terphenyls are mainly produced by fungi and a small number of Actinomycetes . The mechanism of the biosynthetic pathway has been established by feeding 13C- and 14C-labeled precursors to cultures that p-terphenyls were accomplished by initial condensation between two molecules of either phenylpyruvic acid or phenylalanine .Molecular Structure Analysis

The molecular structure of p-Terphenyl-d14 is represented by the linear formula C6D5C6D4C6D5 . It has a molecular weight of 244.39 . The central ring of p-Terphenyl-d14 is usually modified by different oxygen functions .Chemical Reactions Analysis

P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .Physical And Chemical Properties Analysis

P-Terphenyl-d14 is a solid substance with a melting point of 212-213 °C (lit.) .科学研究应用

Structural Diversity

p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . They are mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . In some cases, additional ring systems were observed on the terphenyl-type core structure or between two benzene moieties .

Biological Activity

p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . For example, Curtisians A, B, C and D exhibited inhibitory activity against lipid peroxidation .

Chemical Research

Chemical research on p-terphenyls could be traced back to 1877 . Since then, over 230 p-terphenyls have been isolated and the number is still increasing .

Marine-Derived Microorganisms

An increasing number of p-terphenyls have also been found from the marine-derived microorganisms . However, the sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms .

Gas Chromatography

p-Terphenyl-d14 has applications in Gas Chromatography . It is used as a standard in this analytical technique .

Liquid Chromatography

p-Terphenyl-d14 also has applications in Liquid Chromatography . It is used as a standard in this analytical technique .

作用机制

Target of Action

p-Terphenyl-d14 is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It has been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . The primary targets of p-Terphenyl-d14 are likely to be the enzymes or proteins involved in these biological processes.

Mode of Action

Its structural features, such as the central benzene ring and the two phenyl groups, may allow it to interact with its targets through hydrophobic interactions and π-π stacking . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, resulting in the observed biological effects.

Biochemical Pathways

Given its reported biological activities, it may be involved in pathways related to cell death (cytotoxicity), microbial growth (antimicrobial activity), oxidative stress (antioxidant activity), and carbohydrate metabolism (α-glucosidase inhibition) .

Result of Action

The molecular and cellular effects of p-Terphenyl-d14 are likely to be diverse, given its range of reported biological activities. It may induce cell death in cancer cells (cytotoxicity), inhibit the growth of microbes (antimicrobial activity), neutralize reactive oxygen species (antioxidant activity), and inhibit the breakdown of carbohydrates (α-glucosidase inhibition) .

安全和危害

未来方向

The structural diversity and biological activity of naturally occurring p-Terphenyls have been the subject of research works . An increasing number of p-terphenyls have also been found from marine-derived microorganisms . This suggests that future research could focus on exploring marine organisms as a source of bioactive natural products .

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050399 | |

| Record name | 4-Terphenyl-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Terphenyl-d14 | |

CAS RN |

1718-51-0 | |

| Record name | p-Terphenyl-d14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Terphenyl-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1718-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is p-Terphenyl-d14 primarily used for in scientific research?

A: p-Terphenyl-d14 is primarily used as a host matrix in various spectroscopic studies. Its fully deuterated nature minimizes interference from the matrix itself, allowing researchers to focus on the target molecule's properties. For instance, it has been successfully used in Electron Paramagnetic Resonance (EPR) studies to investigate the hyperfine splitting of individual pentacene-d14 molecules []. It's also utilized in Time-Resolved Magnetic Field Effect (TR-MFE) experiments to analyze the spin evolution of short-lived radical species [].

Q2: What is known about the phase transitions p-Terphenyl-d14 undergoes?

A: p-Terphenyl-d14 exhibits a phase transition associated with molecular conformation change at (180.3±0.1) K. This transition manifests as a λ-shaped anomaly in heat capacity measurements, with an enthalpy of transition of (288±20) J mol−1 and an entropy of transition of (1.63±0.10) J K−1 mol−1 [].

Q3: How does the deuteration of p-terphenyl affect its properties compared to its non-deuterated counterpart?

A: Deuteration of p-terphenyl, resulting in p-Terphenyl-d14, primarily affects its vibrational frequencies due to the mass difference between deuterium and hydrogen. This is evident in the Raman spectra, where a significant shift is observed for the in-plane ring vibration band upon deuteration []. Additionally, the phase transition temperature associated with molecular conformation change is lower in p-Terphenyl-d14 (180.3 K) compared to p-terphenyl (193.5 K) [].

Q4: Are there any studies comparing the vaporization enthalpy of p-Terphenyl-d14 to other polyaromatic hydrocarbons?

A: Yes, studies utilizing correlation-gas chromatography have determined the vaporization enthalpy of p-Terphenyl-d14 to be (99.5 ± 4.4) kJ·mol−1 []. This data allows for comparison with other polyaromatic hydrocarbons, aiding in the understanding of their physical and thermodynamic properties.

Q5: How does p-Terphenyl-d14 contribute to understanding spin dynamics in radical pairs?

A: p-Terphenyl-d14 acts as a stable radical anion partner in studies investigating spin dynamics in radical pairs. This is particularly useful in TR-MFE experiments where the interaction of the radical pair with an external magnetic field is analyzed. Researchers have successfully used p-Terphenyl-d14 to study radical pairs containing radical cations of various molecules, including 2,3-dimethylbutane, 2,2,6,6-tetramethylpiperidine, and diisopropylamine [].

Q6: Can quantum computers be used to simulate the behavior of p-Terphenyl-d14 in radical pair systems?

A: Recent research demonstrates the successful use of quantum computers to simulate the Hamiltonian evolution and thermal relaxation of radical pair systems involving p-Terphenyl-d14 []. Specifically, systems like 9,10-octalin+/p-terphenyl-d14 (PTP)- and 2,3-dimethylbutane (DMB)+/p-terphenyl-d14 (PTP)- have been studied, showcasing the potential of quantum computing in simulating complex chemical dynamics.

Q7: What are the advantages of using p-Terphenyl-d14 in Time-Resolved Magnetic Field Effect (TR-MFE) experiments?

A: The fully deuterated nature of p-Terphenyl-d14 minimizes interference in TR-MFE experiments, allowing for clearer observation of the target radical species' behavior in a magnetic field []. This characteristic, coupled with its ability to form stable radical anions, makes p-Terphenyl-d14 a valuable tool in studying short-lived radicals often inaccessible by conventional EPR spectroscopy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)